disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
KP-736 is a novel cephalosporin antibiotic with a broad antibacterial spectrum and potent antipseudomonal activity. It has shown significant efficacy against gram-negative bacteria, including Pseudomonas aeruginosa, and is known for its stability against various beta-lactamases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KP-736 involves multiple steps:
Alkylation: The alkylation of 5-hydroxy-2-(hydroxymethyl)-4-pyrone with diphenyldiazomethane in ethanol produces 5-(diphenylmethoxy)-2-(hydroxymethyl)-4-pyrone.
Hydroxylamine Treatment: This intermediate is treated with hydroxylamine in hot ethanol-water to yield 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-4-pyridone.
Further Alkylation: The compound is further alkylated with diphenylmethyl chloride, potassium carbonate, and sodium iodide in dimethyl sulfoxide to form 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)-4-pyridone.
Condensation: This product is condensed with N-hydroxyphthalimide using triphenylphosphine in tetrahydrofuran to obtain 1,5-bis(diphenylmethoxy)-2-(phthalimidooxymethyl)-4-pyridone.
Hydrazine Reaction: The reaction with hydrazine in ethanol produces the corresponding aminooxy derivative.
Final Condensation: This derivative is condensed with 2-[2-(triphenylmethylamino)thiazol-4-yl]glyoxylic acid in chloroform-ethanol to yield the final product.
Industrial Production Methods
The industrial production of KP-736 follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
KP-736 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups of KP-736 to enhance its antibacterial properties.
Substitution Reactions: Common reagents include diphenyldiazomethane, hydroxylamine, and diphenylmethyl chloride. These reactions help in introducing different substituents to the core structure of KP-736.
Condensation Reactions: These reactions are used to form complex structures by combining smaller molecules, as seen in the synthesis of KP-736.
Scientific Research Applications
KP-736 has been extensively studied for its antibacterial properties. It has shown significant activity against gram-negative bacteria, including strains resistant to other antibiotics like ceftazidime and cefotaxime. Its high affinity for penicillin-binding proteins makes it a potent bactericidal agent . Additionally, KP-736 has been evaluated for its stability against various beta-lactamases, making it a promising candidate for treating infections caused by resistant bacteria .
Mechanism of Action
KP-736 exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis. The compound is transported into bacterial cells via the tonB-dependent iron transport system. This mechanism ensures that KP-736 reaches its target sites within the bacteria, leading to effective inhibition of cell wall synthesis and subsequent bacterial cell death .
Comparison with Similar Compounds
KP-736 is compared with other cephalosporins like ceftazidime, cefotaxime, and cefpirome. It has shown superior activity against gram-negative bacteria, including Pseudomonas aeruginosa, and is more stable against beta-lactamases. This makes KP-736 a unique and potent antibiotic in its class .
List of Similar Compounds
- Ceftazidime
- Cefotaxime
- Cefpirome
KP-736 stands out due to its broad spectrum of activity and stability against beta-lactamases, making it a valuable addition to the arsenal of antibiotics .
Properties
Molecular Formula |
C21H16N8Na2O8S4 |
---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H18N8O8S4.2Na/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13;;/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35);;/q;2*+1/p-2/b26-14-;;/t15-,19-;;/m1../s1 |
InChI Key |
RNPRGWFDYQHVDK-PUZJMABTSA-L |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |
Origin of Product |
United States |
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